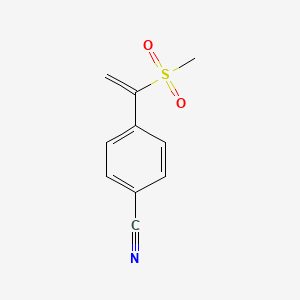
4-(1-Methanesulfonylethenyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methanesulfonylethenyl)benzonitrile is a chemical compound with the molecular formula C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a methanesulfonyl group attached to an ethenyl group on a benzonitrile ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methanesulfonylethenyl)benzonitrile can be achieved through various methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This reaction can be catalyzed by acids and can be performed in a one-pot process to reduce energy consumption and solvent waste .
Industrial Production Methods
Industrial production methods for benzonitrile derivatives often involve the cyanation of benzene halides, toluene halides, and ammonia reactions . Additionally, ammoxidation of toluene, ammonia, and air, as well as the reaction of benzoic acid with urea, are also employed . These methods are advantageous due to their mild reaction conditions, low production costs, and potential for large-scale application .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methanesulfonylethenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially when electron-withdrawing groups are present on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation for reduction reactions.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted aromatic compounds .
Applications De Recherche Scientifique
4-(1-Methanesulfonylethenyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced coatings, pesticides, and dyes.
Mécanisme D'action
The mechanism of action of 4-(1-Methanesulfonylethenyl)benzonitrile involves its interaction with molecular targets and pathways. For example, in nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile on the aromatic ring . This complex can then undergo further transformations to yield the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylsulfonyl)benzonitrile: A similar compound with a methylsulfonyl group instead of a methanesulfonylethenyl group.
Benzonitrile: The parent compound without any substituents on the aromatic ring.
Uniqueness
4-(1-Methanesulfonylethenyl)benzonitrile is unique due to the presence of the methanesulfonylethenyl group, which imparts distinct chemical properties and reactivity compared to other benzonitrile derivatives .
Propriétés
Formule moléculaire |
C10H9NO2S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
4-(1-methylsulfonylethenyl)benzonitrile |
InChI |
InChI=1S/C10H9NO2S/c1-8(14(2,12)13)10-5-3-9(7-11)4-6-10/h3-6H,1H2,2H3 |
Clé InChI |
JXLQSSGEPAKNSO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(=C)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






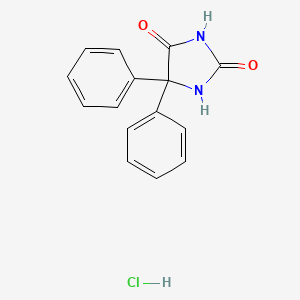
![2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid](/img/structure/B13222291.png)
![7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222296.png)
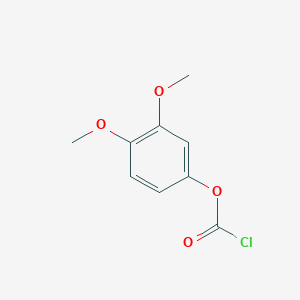
![3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B13222298.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine](/img/structure/B13222307.png)
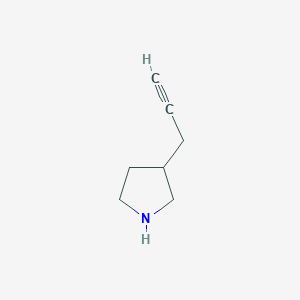
![N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide](/img/structure/B13222317.png)
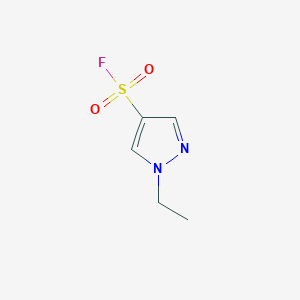
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile](/img/structure/B13222337.png)
